molecular formula C21H28N7O13P2S+ B12058257 [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Cat. No.: B12058257
M. Wt: 680.5 g/mol
InChI Key: UQYPZLRUJKCREN-UHFFFAOYSA-O
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Description

The compound [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate is a dinucleotide analog featuring two distinct nucleoside moieties:

  • Adenine (6-aminopurin-9-yl) linked to a tetrahydrofuran ring and a phosphate group.
  • 3-carbamothioylpyridin-1-ium-1-yl attached to another tetrahydrofuran-phosphate backbone.

Properties

Molecular Formula

C21H28N7O13P2S+

Molecular Weight

680.5 g/mol

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C21H27N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,44)/p+1

InChI Key

UQYPZLRUJKCREN-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=S)N

Origin of Product

United States

Preparation Methods

Adenine Nucleoside Preparation

The adenine moiety is synthesized from 6-aminopurine derivatives. Key steps include:

  • Ribose coupling : Adenine is glycosylated with ribose using Vorbrüggen conditions (hexamethyldisilazane, trimethylsilyl triflate).

  • Protection : 2',3'-hydroxyl groups are protected with acetyl or isopropylidene groups to prevent side reactions during phosphorylation.

Representative reaction :

Adenine+1-O-Acetyl-2,3-O-isopropylidene-ribofuranoseSnCl4Protected adenosine[9][17].\text{Adenine} + \text{1-O-Acetyl-2,3-O-isopropylidene-ribofuranose} \xrightarrow{\text{SnCl}_4} \text{Protected adenosine}.

Modified Nicotinamide Nucleoside Synthesis

The 3-carbamothioylpyridinium moiety is derived from nicotinamide through:

  • Thiocarbamoylation : Nicotinamide is treated with thiourea under acidic conditions to introduce the -SC(NH2_2) group.

  • Ribosylation : The thiocarbamoylated pyridine is coupled to ribose using enzymatic or chemical methods.

Key data :

  • Yield: 68–72% for thiocarbamoylation.

  • Purity: >95% after silica gel chromatography.

Phosphorylation of Nucleosides

Monophosphate Formation

Each nucleoside is phosphorylated at the 5'-OH group:

  • Adenosine phosphorylation : POCl3_3 in trimethyl phosphate at −10°C yields 5'-AMP.

  • Nicotinamide derivative phosphorylation : Mechanochemical ball milling with P2_2O5_5 achieves 85% conversion.

Conditions :

NucleosideReagentSolventYield (%)
AdenosinePOCl3_3(MeO)3_3PO78
ThiocarbamoylP2_2O5_5Solvent-free85

Dinucleotide Coupling via Pyrophosphate Bond

Activation and Coupling

Monophosphates are activated as imidazolides for nucleophilic substitution:

  • Imidazolide formation : Treatment with carbonyldiimidazole (CDI) generates reactive intermediates.

  • Metal-catalyzed coupling : MgCl2_2 or ZnCl2_2 facilitates pyrophosphate bond formation.

Reaction scheme :

AMP-imidazolide+Nicotinamide-MPMgCl2Dinucleotide[8][9].\text{AMP-imidazolide} + \text{Nicotinamide-MP} \xrightarrow{\text{MgCl}_2} \text{Dinucleotide}.

Optimized parameters :

  • Temperature: 25°C

  • Time: 12–24 hours

  • Yield: 50–63%

Industrial-Scale Production

Continuous Flow Chemistry

Large-scale synthesis employs:

  • Microreactors : Enhance mixing and heat transfer for phosphorylation.

  • Automated purification : Tangential flow filtration removes unreacted substrates.

Advantages :

  • Throughput: 500 g/day.

  • Purity: >99% by HPLC.

Analytical and Purification Methods

Chromatographic Techniques

  • Ion-exchange chromatography : Separates dinucleotide from mono-/triphosphates.

  • Reverse-phase HPLC : Uses C18 columns with NH4_4OAc/MeCN gradients.

Typical conditions :

ColumnMobile PhaseRetention Time (min)
C1810–30% MeCN in H2_2O12.5

Challenges and Solutions

Byproduct Formation

  • Homodimers : Suppressed using stoichiometric MgCl2_2 (1.5 eq).

  • Hydrolysis : Avoided by anhydrous conditions and low temperatures.

Scalability Issues

  • Solid-phase synthesis : Reduces purification steps but limits yield.

  • Enzymatic methods : NAD synthetase variants improve efficiency but require costly cofactors.

Recent Advances

Mechanochemical Synthesis

Ball milling enables solvent-free phosphorylation and coupling:

  • Reagents : CDI, MgCl2_2·6H2_2O.

  • Yield : 63% for dinucleotide, vs. 45% in solution.

Isotope-Labeled Derivatives

Deuterated ribose and 18^{18}O-phosphate analogs are synthesized for metabolic studies:

  • Applications : Tracing NAD metabolism in mitochondria .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in biochemical assays or pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an antiviral or anticancer agent. The presence of the aminopurine moiety implies that it may inhibit nucleic acid synthesis, making it a candidate for further investigation in antiviral therapies .

Biochemical Research

In biochemical studies, the compound can be utilized to explore enzyme interactions and metabolic pathways. Its ability to mimic nucleotide structures allows researchers to study its effects on enzymes involved in nucleotide metabolism and signaling pathways .

Molecular Biology

Given its structural similarities to nucleotides, this compound can serve as a useful tool in molecular biology techniques such as:

  • Nucleotide labeling : It can be incorporated into nucleic acids for tracking and imaging studies.
  • Inhibitor studies : Its potential inhibitory effects on nucleoside triphosphate-related enzymes could provide insights into cellular metabolism and regulation .

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of similar purine derivatives demonstrated significant inhibition of viral replication in vitro. The results indicated that compounds with structural features akin to [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] could effectively disrupt viral life cycles by targeting polymerases involved in RNA synthesis .

Case Study 2: Enzyme Interaction

Research focusing on the interaction of purine analogs with kinases revealed that modifications in the phosphate group can enhance binding affinity. This suggests that our compound may exhibit similar properties, potentially leading to the development of selective kinase inhibitors for therapeutic applications .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleotide synthesis. It can inhibit or modulate the activity of these enzymes, thereby affecting cellular processes like DNA replication and repair. The pathways involved include the purine and pyrimidine metabolism pathways.

Comparison with Similar Compounds

Structural Analogues and Modifications

Key Research Findings

P2Y Receptor Targeting :

  • The target compound shares structural motifs with AR-C67085 and AR-C69931M, both P2Y receptor antagonists. These analogs utilize sulfur-containing groups (e.g., propylsulfanyl) to enhance receptor affinity and metabolic stability .
  • The thiocarbamoyl group in the target compound may confer unique selectivity for P2Y subtypes compared to AR-C67085’s dichloromethylphosphonic acid moiety .

Enzyme Interactions: The 3-aminopropylsulfanyl modification in ’s compound increases hydrogen bonding capacity (7 H-bond donors) and polar surface area (284 Ų), improving interactions with kinases or ATPases . In contrast, the target compound’s pyridinium-thiocarbamoyl group may reduce off-target effects by limiting nonspecific phosphate interactions .

Data Tables

Table 2: Pharmacokinetic Parameters (Inferred from Structural Data)
Compound logP (XLogP3) Hydrogen Bond Donors Rotatable Bonds Topological Polar Surface Area (Ų)
Target Compound -6.6* 7* 10* 284*
’s Compound -6.6 7 10 284
AR-C67085 -2.1 9 12 220
CAS 64638-63-7 -1.8 6 8 195

*Values extrapolated from and due to structural similarities.

Biological Activity

The compound [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate (CAS Number: 83285-83-0) is a complex organic molecule with potential biological significance. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N7O14P2SC_{19}H_{25}N_{7}O_{14}P_{2}S with a molecular weight of approximately 669.45 g/mol. The structure features a purine base and a hydroxylated sugar moiety, typical of nucleoside analogs, which may influence its biological interactions.

PropertyValue
CAS Number83285-83-0
Molecular FormulaC19H25N7O14P2S
Molecular Weight669.45 g/mol
Density2.37 g/cm³
Boiling Point1110.2 °C at 760 mmHg
Flash Point625.2 °C

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleotides and nucleosides, which can interfere with various biochemical pathways. The presence of the 6-aminopurine moiety suggests potential interactions with enzymes involved in nucleotide metabolism. Preliminary studies indicate that it may act as an inhibitor of certain kinases and phosphatases, thereby modulating cellular signaling pathways.

Antiviral and Antitumor Properties

Research has shown that compounds similar to this structure exhibit antiviral and antitumor activities. For example:

  • Antiviral Activity : Studies have indicated that purine analogs can inhibit viral replication by interfering with nucleotide synthesis pathways.
  • Antitumor Activity : The incorporation of such compounds into DNA can lead to cytotoxic effects in rapidly dividing cancer cells.

Case Studies

  • Case Study on Antiviral Efficacy :
    • A study demonstrated that a related compound significantly reduced viral load in infected cell cultures, suggesting similar potential for the compound .
  • Case Study on Antitumor Activity :
    • In vitro studies showed that the compound induced apoptosis in cancer cell lines through activation of caspase pathways.

Research Findings

Recent research highlights the following findings regarding the biological activity of the compound:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit certain kinases involved in cell signaling, leading to reduced proliferation in cancer cells.
  • Cellular Uptake Mechanisms :
    • Studies indicate that the compound is taken up by cells via nucleoside transporters, enhancing its bioavailability and efficacy.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles in model organisms, warranting further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of this compound, and how can yield optimization be achieved?

  • Methodology : The compound is synthesized via phosphoramidite chemistry, utilizing transient protecting groups like 9-fluorenylmethoxycarbonyl (Fmoc) to stabilize reactive intermediates. Key steps include:

  • Phosphitylation : Reacting nucleosides with bis(N,N-diisopropylamino)methoxyphosphine under anhydrous conditions to form phosphite intermediates .
  • Oxidation : Controlled oxidation with iodine/water to generate phosphate linkages.
  • Deprotection : Sequential removal of Fmoc groups using aqueous pyridine, followed by silica gel chromatography for purification .
  • Optimization : Yield improvements (up to 80%) are achieved by maintaining strict anhydrous conditions, optimizing molar ratios of phosphitylating agents, and using high-purity solvents.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 31^{31}P NMR identifies phosphate linkages (δ = -1 to -2 ppm for phosphates), while 1^{1}H NMR confirms stereochemistry at sugar moieties (e.g., ribose protons at δ 4.5–5.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed [M-H]^- at m/z 666.14 vs. calculated 667.46) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the oxolane rings and phosphate backbone .

Advanced Research Questions

Q. How does the stereochemical configuration influence the compound’s biochemical activity, and how is this validated experimentally?

  • Methodology :

  • Enzymatic Assays : Compare activity of stereoisomers in NAD+^+-dependent dehydrogenase systems. For example, the (2R,3S,4R,5R) configuration shows 10-fold higher affinity for lactate dehydrogenase than diastereomers .
  • Molecular Docking : Computational modeling using software like AutoDock Vina reveals hydrogen bonding between the 3-carbamothioylpyridinium group and enzyme active sites (e.g., binding energy ΔG = -9.2 kcal/mol) .
  • Circular Dichroism (CD) : CD spectra at 260 nm confirm ribose puckering (C3’-endo vs. C2’-exo), which correlates with cofactor activity in redox reactions .

Q. What experimental approaches resolve contradictions in reported enzymatic interactions of this compound?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (e.g., KdK_d = 2.3 µM for P2Y receptors vs. 15 µM for unrelated kinases), addressing discrepancies in receptor specificity .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at the 6-aminopurinyl group distinguishes between rate-limiting steps (e.g., kH/kDk_{H}/k_D = 1.8 suggests hydride transfer is not rate-limiting) .
  • Cross-Validation : Replicate studies under standardized buffer conditions (pH 7.4, 25°C) to minimize variability in reported IC50_{50} values .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • Methodology :

  • Degradation Studies : HPLC monitoring reveals a half-life of 4.2 hours in serum-containing media, necessitating time-course experiments ≤3 hours .
  • Chelation Strategies : Add EDTA (1–5 mM) to mitigate metal-catalyzed hydrolysis of phosphate esters .
  • Cryopreservation : Lyophilization in ammonium bicarbonate buffer (pH 8.0) retains 95% activity after 6 months at -80°C .

Key Challenges and Solutions

  • Stereochemical Purity : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) to separate diastereomers, ensuring >98% enantiomeric excess .
  • Phosphate Hydrolysis : Incorporate thiophosphate analogs to enhance stability in aqueous buffers .

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